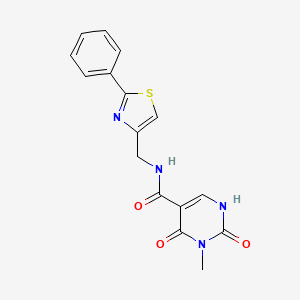

3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered heterocyclic ring with two nitrogen atoms and multiple carbonyl groups. Its structure includes a 3-methyl substituent, 2,4-dioxo functional groups, and a unique N-((2-phenylthiazol-4-yl)methyl) side chain.

Properties

IUPAC Name |

3-methyl-2,4-dioxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-20-15(22)12(8-18-16(20)23)13(21)17-7-11-9-24-14(19-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,21)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTXRBULJOFRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various diseases, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 358.36 g/mol

- Key Functional Groups :

- Thiazole ring

- Tetrahydropyrimidine core

- Dioxo groups

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it demonstrated selective antiproliferative activity against human metastatic melanoma cells with an inhibition rate of approximately 93% .

- A study highlighted that derivatives containing the thiazole moiety often possess enhanced anticancer properties due to their ability to interact with cellular targets involved in proliferation and apoptosis .

-

Anticonvulsant Effects :

- Compounds with similar structural features have been assessed for anticonvulsant activity. For instance, thiazole-linked compounds have displayed significant efficacy in seizure models, suggesting that the incorporation of the thiazole moiety may enhance anticonvulsant properties .

- In particular, some analogues showed median effective doses lower than standard anticonvulsants like ethosuximide, indicating potential for therapeutic use in epilepsy .

-

Antimicrobial Properties :

- The compound's derivatives have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some thiazole-integrated compounds exhibited superior antibacterial efficacy compared to existing antibiotics .

- The structure-activity relationship studies indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-2,4-dioxo-N-((2-phenylthiazol-4-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the thiazole ring | Enhances anticancer and antimicrobial properties |

| Presence of electron-withdrawing groups | Increases potency against bacterial strains |

| Alteration of the tetrahydropyrimidine core | Affects anticonvulsant efficacy |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Anticancer Studies :

- Anticonvulsant Research :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in the Pyrimidine Core

2,4-Dioxo vs. 2-Thioxo/2-Oxo Derivatives

- Compound 9b () : 6-Methyl-2-thioxo-N-phenyl-4-(2-(prop-2-yn-1-yloxy)phenyl)-tetrahydropyrimidine-5-carboxamide. The thioxo group at position 2 may reduce oxidative stability compared to dioxo derivatives but could improve thiol-mediated interactions .

- Compound 11b () : 6-Methyl-4-(5-nitro-2-furanyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide. The nitro-furan substituent introduces strong electron-withdrawing effects, contrasting with the electron-rich phenylthiazole in the target compound .

3-Hydroxy Derivatives ()

Compounds like 10y–10dd feature a 3-hydroxy group adjacent to the 2,4-dioxo core. This hydroxyl group enables additional hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation. The absence of this group in the target compound suggests a different pharmacokinetic profile .

Substituent Variations at the N-Position

Phenylthiazole vs. Sulfonamide/Aryl Groups

- Target Compound : The N-((2-phenylthiazol-4-yl)methyl) group provides a rigid, planar structure conducive to interactions with aromatic residues in enzyme pockets.

- Compound 3f () : 6-Methyl-2-oxo-4-phenyl-N-[4-sulfamoylphenyl]-tetrahydropyrimidine-5-carboxamide. The sulfamoylphenyl group enhances solubility via polar interactions but may limit membrane permeability compared to the hydrophobic phenylthiazole .

- Compound 4h (): Features a hydrazide-linked thiazolidinedione group.

Substituent Effects at the C-4 Position

- Target Compound : A 3-methyl group at C-4 likely sterically shields the pyrimidine core, affecting reactivity.

- Compound 8 () : Methyl 4-(thiophen-3-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate. The thiophenyl group offers sulfur-mediated interactions but lacks the phenylthiazole’s extended conjugation .

- Compound 3j (): 4-[3,4-Dimethoxyphenyl]-6-methyl-2-oxo-N-[4-sulfamoylphenyl]-tetrahydropyrimidine-5-carboxamide.

Data Tables: Structural and Functional Comparison

Q & A

Q. How to interpret conflicting NMR spectra due to tautomerism in the tetrahydropyrimidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.